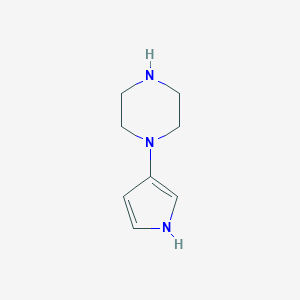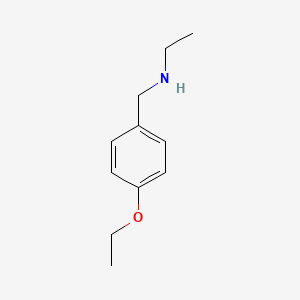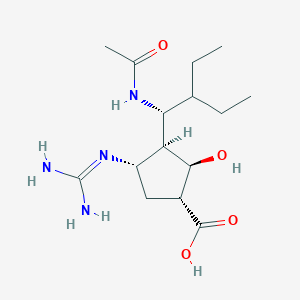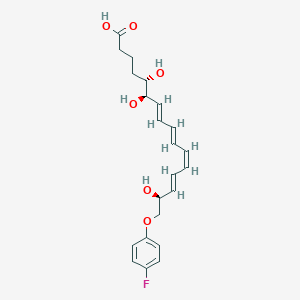
3-Deaza-2'-deoxyuridine-5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deaza-2’-deoxyuridine-5’-triphosphate is a modified nucleotide analog of deoxyuridine triphosphate. It is characterized by the replacement of a nitrogen atom with a carbon atom in the pyrimidine ring, which significantly alters its chemical properties and biological activity. This compound is primarily used in scientific research, particularly in the fields of molecular biology and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deaza-2’-deoxyuridine-5’-triphosphate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the deoxyribose sugar moiety, the attachment of the pyrimidine base, and the subsequent phosphorylation to form the triphosphate group. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Deaza-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common to ensure the final product meets the required specifications for research use.
Analyse Chemischer Reaktionen
Types of Reactions
3-Deaza-2’-deoxyuridine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The triphosphate group is susceptible to hydrolysis, leading to the formation of deoxyribonucleoside monophosphate and diphosphate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions include various phosphorylated derivatives of 3-Deaza-2’-deoxyuridine, which are useful intermediates in further chemical synthesis and biological studies.
Wissenschaftliche Forschungsanwendungen
3-Deaza-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:
Molecular Biology: It is used in DNA sequencing and amplification techniques, such as polymerase chain reaction (PCR), where it serves as a substrate for DNA polymerases.
Biochemistry: The compound is employed in studies of enzyme kinetics and mechanisms, particularly those involving nucleotide metabolism.
Medicine: Research into antiviral and anticancer therapies often utilizes this compound to investigate the effects of nucleotide analogs on cellular processes.
Industry: It is used in the development of diagnostic assays and as a chemical intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-Deaza-2’-deoxyuridine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. Once incorporated, it can disrupt normal DNA replication and repair processes, leading to cell cycle arrest and apoptosis. The compound targets specific enzymes involved in nucleotide metabolism, such as deoxyuridine triphosphate nucleotidohydrolase, which helps regulate the levels of nucleotide pools within the cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyuridine Triphosphate: A naturally occurring nucleotide involved in DNA synthesis.
5-Bromo-2’-deoxyuridine: A thymidine analog used in the study of DNA synthesis and repair.
2’-Deoxycytidine Triphosphate: Another nucleotide analog used in molecular biology research.
Uniqueness
3-Deaza-2’-deoxyuridine-5’-triphosphate is unique due to the substitution of a nitrogen atom with a carbon atom in the pyrimidine ring. This modification alters its chemical properties, making it more resistant to enzymatic degradation and enhancing its stability in biological systems. Additionally, its ability to disrupt DNA replication and repair processes makes it a valuable tool in research focused on understanding cellular mechanisms and developing therapeutic strategies.
Eigenschaften
CAS-Nummer |
1881279-84-0 |
|---|---|
Molekularformel |
C₁₀H₁₆NO₁₄P₃ |
Molekulargewicht |
467.15 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)


